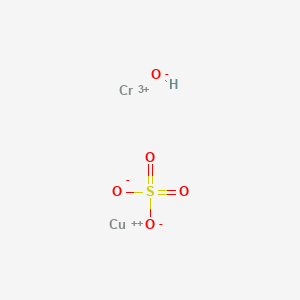![molecular formula C11H18O B14276082 1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 137335-31-0](/img/structure/B14276082.png)
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures and high strain energy, making them interesting subjects for research in various fields such as materials science, drug discovery, and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for such compounds are still under development, with a focus on optimizing reaction conditions and yields.
Analyse Chemischer Reaktionen
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bridgehead positions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one can be compared with other similar compounds such as:
1-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)ethanone: This compound has a hydroxyl group instead of a butyl group, which can affect its reactivity and solubility.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains a carbamate group, making it useful in different chemical and biological applications.
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: The presence of an amino group in this compound can lead to different interactions and reactivity compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which can be tailored for various applications.
Eigenschaften
CAS-Nummer |
137335-31-0 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(3-butyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-3-4-5-10-6-11(7-10,8-10)9(2)12/h3-8H2,1-2H3 |
InChI-Schlüssel |
QOCKJAVLOYJMPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC12CC(C1)(C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


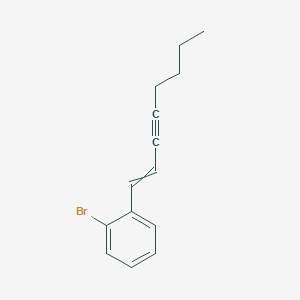
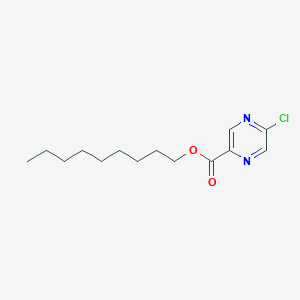
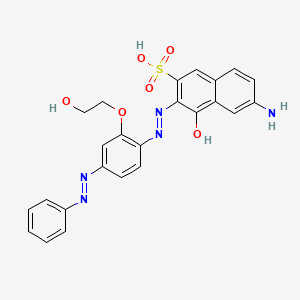

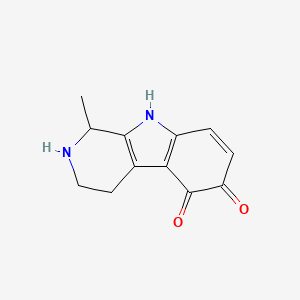
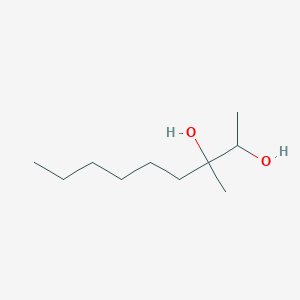
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
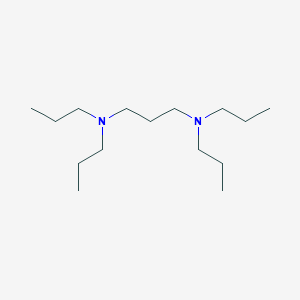
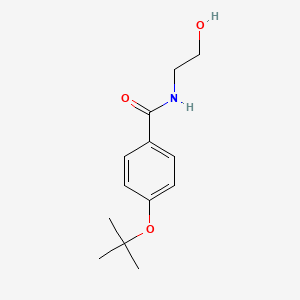
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
